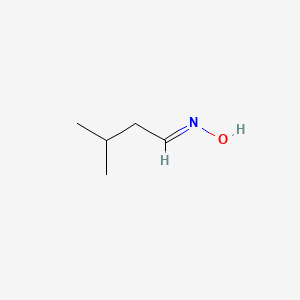

3-Methylbutyraldehyde oxime

Vue d'ensemble

Description

3-Methylbutyraldehyde oxime, also known as Butanal, 3-methyl-, oxime, is a chemical compound with the formula C5H11NO . It has a molecular weight of 101.1469 . It has been used in scientific research and has diverse applications.

Synthesis Analysis

The synthesis of oximes like 3-Methylbutyraldehyde oxime can be prepared using hydroxylamine hydrochloride. The oxime compounds synthesized in this way have been found to be efficient when done in mineral water at room temperature . Another method involves the use of hydrosilanes catalyzed by B (C6F5)3 .Molecular Structure Analysis

The molecular structure of 3-Methylbutyraldehyde oxime is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is JAUPRNSQRRCCRR-UHFFFAOYSA-N .Chemical Reactions Analysis

Oximes like 3-Methylbutyraldehyde oxime have been found to undergo reductive rearrangement in the presence of hydrosilanes catalyzed by B (C6F5)3 . They can also undergo reactions such as the Beckmann rearrangement .Physical And Chemical Properties Analysis

3-Methylbutyraldehyde oxime has a molecular weight of 101.1469 . More detailed physical and chemical properties may be found in specialized databases or literature .Applications De Recherche Scientifique

Covalent Adaptable Networks (CANs)

Oxime chemistry, including 3-Methylbutyraldehyde oxime, has emerged as a versatile tool for use in a wide range of applications. In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

Dynamic Exchange of Oximes

The acid-catalyzed dynamic exchange of oximes is a significant application. This mechanism is well supported by both experimental and computational studies, which highlight the importance of the substituent effect on the exchange reaction kinetics .

Fabrication of Cross-Linked Polymeric Material

Oxime groups, including 3-Methylbutyraldehyde oxime, can be incorporated into a cross-linked polymeric material. These oxime-based polymers can be reprocessed under acid catalysis while maintaining their structural integrity .

Antidotes for Organophosphate Poisoning

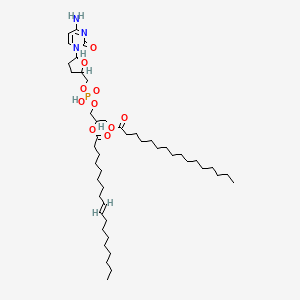

Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime. These compounds are renowned for their widespread applications as organophosphate (OP) antidotes .

Drug Synthesis

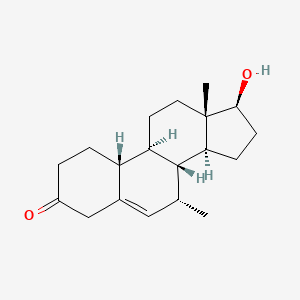

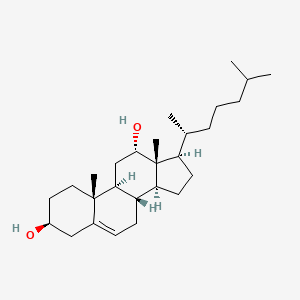

Oximes, including 3-Methylbutyraldehyde oxime, are used as intermediates for the synthesis of several pharmacological derivatives .

Antibiotics

Cephalosporins are β-lactam based antibiotics and serve as widely acclaimed tools in fighting bacterial infections. Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Visible-Light-Mediated Synthesis of Oxime Esters

A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction .

Mécanisme D'action

Target of Action

3-Methylbutyraldehyde oxime, also known as Butanal, 3-methyl-, oxime, (E)-, is a type of aliphatic aldoxime . Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .

Pharmacokinetics

The pharmacokinetics of oximes are generally influenced by their chemical structure, the route of administration, and the individual’s metabolic profile .

Result of Action

Given its potential as a kinase inhibitor, it may influence cell signaling pathways and potentially have anticancer and anti-inflammatory effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-(3-methylbutylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPRNSQRRCCRR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031900 | |

| Record name | (E)-3-Methylbutyraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbutyraldehyde oxime | |

CAS RN |

626-90-4, 5775-74-6 | |

| Record name | 3-Methylbutyraldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 3-methyl-, oxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methylbutyraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyraldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the presence of 3-Methylbutyraldehyde oxime in Herpetospermum pedunculosum?

A1: The study found both (Z)-3-Methylbutyraldehyde oxime and (E)-3-Methylbutyraldehyde oxime exclusively in the male buds of Herpetospermum pedunculosum []. This is particularly interesting because these compounds are typically associated with night-flowering plants []. While H. pedunculosum is not specifically classified as a night-flowering species, the presence of these compounds could suggest an ecological relationship with nocturnal pollinators or a specific role in the plant's reproductive strategy. This finding opens up avenues for further research into the pollination ecology and the potential role of volatile organic compounds like 3-Methylbutyraldehyde oxime in H. pedunculosum.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)

![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)

![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)